1,1-Difluoro-3-nitrobutan-2-ol
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Overview
Description
1,1-Difluoro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H7F2NO3 and a molecular weight of 155.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a butane backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-3-nitrobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-butanol with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The compound is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,1-difluoro-3-aminobutan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,1-difluoro-3-aminobutan-2-ol.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,1-Difluoro-3-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-difluoro-3-nitrobutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
- 1,1-Difluoro-2-nitroethane
- 1,1-Difluoro-3-nitropropane
- 1,1-Difluoro-4-nitrobutane
Comparison: 1,1-Difluoro-3-nitrobutan-2-ol is unique due to the presence of both a hydroxyl group and a nitro group on the same carbon chainIn contrast, similar compounds may lack one of these functional groups, limiting their versatility .
Properties
IUPAC Name |
1,1-difluoro-3-nitrobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO3/c1-2(7(9)10)3(8)4(5)6/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXAXMDSACXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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